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Compound of Interest

Compound Name: DSP-2230

Cat. No.: B10818647 Get Quote

For drug development professionals and researchers in the pain therapeutics field, the quest

for novel, non-opioid analgesics is a paramount objective. DSP-2230 (also known as ANP-230)

has emerged as a compound of interest, targeting voltage-gated sodium channels (Nav), which

are critical players in pain signaling pathways. This guide provides a comprehensive

comparison of DSP-2230 with other Nav channel inhibitors, supported by available preclinical

and clinical data, detailed experimental protocols, and visual representations of its mechanism

and development workflow.

DSP-2230 is a selective inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and

Nav1.9.[1][2][3] These channels are predominantly expressed in peripheral nociceptive

neurons and are considered key targets for the development of novel analgesics for

neuropathic and inflammatory pain.[1][4] The compound was initially developed by Sumitomo

Dainippon Pharma and is now under the development of AlphaNavi Pharma, a venture carved

out from the former.[3] Preclinical studies have suggested that DSP-2230 possesses broad

analgesic efficacy in various pain models.[1][5] The compound has completed several Phase 1

studies and is currently in a Phase 1/2 clinical trial for familial infantile episodic limb pain, a rare

pain disorder linked to a mutation in the SCN11A gene (Nav1.9).[3]

Comparative Analysis of DSP-2230 and Alternative
Nav Channel Inhibitors
To assess the translational potential of DSP-2230, it is essential to compare its profile with that

of other selective Nav channel inhibitors that have been evaluated in clinical trials. The
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following tables summarize the available data for DSP-2230 and key comparators.

Table 1: In Vitro Potency of Selected Nav Channel
Inhibitors

Compound Target(s) IC50 (µM) Source(s)

DSP-2230 (ANP-230)
Nav1.7, Nav1.8,

Nav1.9

7.1 (Nav1.7), 11.4

(Nav1.8), 6.7 (Nav1.9)
[2]

PF-05089771 Nav1.7 ~0.027 [6]

Ralfinamide Nav1.7 37.1 [7]

QLS-81 Nav1.7 3.5 [7]

A-803467 Nav1.8 0.008 [8]

Table 2: Preclinical Efficacy of DSP-2230 in Animal
Models

Animal Model Pain Type Key Findings Source(s)

R222S Mutant Mice

(Nav1.9 gain-of-

function)

Episodic Pain

Dose-dependent

reduction of thermal

and mechanical

hyperalgesia

(significant at 10 and

30 mg/kg).

[2][9]

Various Neuropathic

and Inflammatory Pain

Models

Neuropathic/Inflamma

tory

Dose-dependent

analgesic efficacy;

increased potency

with repeated

administration;

potentiated the anti-

allodynic effects of

pregabalin and

morphine.

[1]
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Table 3: Clinical Development Status and Outcomes of
Selected Nav Channel Inhibitors

Compound Target(s)
Highest
Development
Phase

Key Clinical
Findings

Source(s)

DSP-2230 (ANP-

230)

Nav1.7, Nav1.8,

Nav1.9
Phase 1/2

Tolerable safety

profile in Phase 1

studies. "Clinical

signals"

observed.

Currently in a

trial for familial

infantile episodic

limb pain.

[3][10]

PF-05089771 Nav1.7
Phase 2

(Terminated)

Not statistically

significant in

reducing pain

compared to

placebo in

painful diabetic

peripheral

neuropathy.

[11][12][13]

Ralfinamide Nav1.7 Phase 3

Under

investigation for

neuropathic pain.

[7]

Suzetrigine (VX-

548)
Nav1.8

Approved (for

acute pain)

Showed

significant

reduction in

chronic pain in a

Phase 2 study

for diabetic

peripheral

neuropathy.

[14]
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Signaling Pathway and Mechanism of Action
DSP-2230 exerts its analgesic effects by blocking the influx of sodium ions through Nav1.7,

Nav1.8, and Nav1.9 channels in peripheral sensory neurons. This inhibition reduces neuronal

hyperexcitability and the propagation of pain signals. The following diagram illustrates the role

of these channels in the pain signaling pathway and the proposed mechanism of action for

DSP-2230.
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Figure 1: DSP-2230 Mechanism of Action in Pain Signaling.

Experimental Protocols
The assessment of DSP-2230's translational potential relies on a series of well-defined

experimental protocols, from in vitro characterization to in vivo efficacy and clinical evaluation.
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In Vitro Electrophysiology: Automated Patch Clamp
Objective: To determine the inhibitory potency (IC50) of DSP-2230 on human Nav1.7, Nav1.8,

and Nav1.9 channels.

Methodology:

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human Nav

channel subtypes are used.

Instrumentation: An automated patch-clamp system (e.g., IonWorks Quattro, QPatch) is

employed for high-throughput screening.[15][16][17][18]

Solutions:

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH

adjusted to 7.4 with NaOH.

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with

CsOH.

Voltage Protocol: Cells are held at a holding potential of -120 mV. A series of depolarizing

voltage steps are applied to elicit sodium currents. The specific voltage protocol is optimized

to assess both tonic and use-dependent block by the compound.

Data Analysis: Concentration-response curves are generated by applying increasing

concentrations of DSP-2230. The IC50 values are calculated by fitting the data to a Hill

equation.

In Vivo Efficacy: Spinal Nerve Ligation (Chung Model) in
Rats
Objective: To evaluate the analgesic efficacy of DSP-2230 in a rodent model of neuropathic

pain.

Methodology:

Animals: Adult male Sprague-Dawley rats are used.[19][20][21]
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Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated distal

to the dorsal root ganglion.[19][20][21][22][23]

Behavioral Testing:

Mechanical Allodynia: Paw withdrawal thresholds to mechanical stimuli are assessed

using von Frey filaments. A significant decrease in the withdrawal threshold in the

ipsilateral paw indicates the development of mechanical allodynia.

Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured. A

shortened withdrawal latency indicates thermal hyperalgesia.

Drug Administration: DSP-2230 is administered orally (p.o.) at various doses.

Data Analysis: The percentage reversal of mechanical allodynia or thermal hyperalgesia is

calculated relative to baseline and vehicle-treated animals.

Human Experimental Pain Models: Capsaicin and UVB-
Induced Hyperalgesia
Objective: To assess the pharmacodynamic effects of DSP-2230 on induced pain and

hyperalgesia in healthy volunteers.[24]

Methodology for Capsaicin Model:

Subjects: Healthy male and female volunteers.

Procedure: An intradermal injection of capsaicin is administered to the forearm to induce a

localized area of flare, pain, and secondary hyperalgesia.[25][26][27][28][29]

Outcome Measures:

Area of Flare: The size of the erythematous area is measured.

Pain Intensity: Subjects rate their pain on a visual analog scale (VAS) or numeric rating

scale (NRS).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pspp.ninds.nih.gov/TestDescription/TestSpinalNLM
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/spinal-nerve-ligation.pdf
https://www.criver.com/products-services/research-models-services/preconditioning-services/rodent-surgery/neurological-procedures/spinal-nerve-ligation-snl-model
https://m.youtube.com/watch?v=ZoY6VCd8FyY
https://experiments.springernature.com/articles/10.1385/1-59259-770-X:203
https://www.benchchem.com/product/b10818647?utm_src=pdf-body
https://www.benchchem.com/product/b10818647?utm_src=pdf-body
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/pharmacodynamic-effect-of-dsp-2230-using-pain-models/
https://pubmed.ncbi.nlm.nih.gov/12855343/
https://pubmed.ncbi.nlm.nih.gov/10380972/
https://pubmed.ncbi.nlm.nih.gov/20336422/
https://experiments.springernature.com/articles/10.1007/978-1-60327-323-7_14
https://pubmed.ncbi.nlm.nih.gov/9707653/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10818647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Area of Secondary Hyperalgesia: The area of increased sensitivity to mechanical stimuli

(e.g., von Frey filaments) surrounding the injection site is mapped.

Drug Administration: DSP-2230 or placebo is administered prior to capsaicin injection.

Methodology for UVB Model:

Subjects: Healthy volunteers.

Procedure: A small area of skin on the forearm is exposed to a controlled dose of ultraviolet

B (UVB) radiation to induce a localized inflammation and sunburn-like response.[30][31][32]

[33][34]

Outcome Measures:

Erythema: The degree of skin redness is quantified using a chromameter.

Heat Pain Threshold: The temperature at which a thermal stimulus becomes painful is

determined.

Mechanical Pain Threshold: The force required for a mechanical stimulus to be perceived

as painful is measured.

Drug Administration: DSP-2230 or placebo is administered after UVB irradiation.

Experimental and Developmental Workflow
The translational path of a compound like DSP-2230 from discovery to clinical application

follows a structured workflow.
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Figure 2: Typical Drug Development Workflow for an Analgesic.

Conclusion
DSP-2230, with its unique multi-target profile against Nav1.7, Nav1.8, and Nav1.9, represents

a promising approach to the treatment of neuropathic and inflammatory pain. Preclinical data

suggest broad-spectrum analgesic activity. While early-phase clinical data indicate a tolerable

safety profile, the demonstration of clear efficacy in patient populations remains a critical next

step. The ongoing Phase 1/2 trial in a genetically defined pain disorder will be a key

determinant of its translational potential. Comparison with the clinical outcomes of more

selective Nav inhibitors, such as the successful Nav1.8 inhibitor suzetrigine and the

unsuccessful Nav1.7 inhibitor PF-05089771, highlights the complexities of translating

preclinical findings in this target class. The comprehensive experimental approach outlined in
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this guide provides a framework for the continued evaluation of DSP-2230 and other novel

analgesics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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